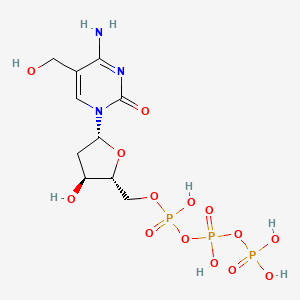![molecular formula C20H12O B1195470 2-Hydroxybenzo[a]pyrene CAS No. 56892-30-9](/img/structure/B1195470.png)
2-Hydroxybenzo[a]pyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxybenzo[a]pyrene is an ortho- and peri-fused polycyclic arene.
Wissenschaftliche Forschungsanwendungen
Metabolite Analysis in Biological Samples
2-Hydroxybenzo[a]pyrene, as a metabolite of benzo[a]pyrene, is extensively studied in the context of human exposure to polycyclic aromatic hydrocarbons (PAHs). A prominent application is in the trace determination of urinary 3-hydroxybenzo[a]pyrene, a metabolite of benzo[a]pyrene, indicating exposure to carcinogenic compounds. Studies have developed methods for its sensitive determination in urine, employing techniques like automated column-switching high-performance liquid chromatography and ionic liquids-based dispersive liquid-liquid microextraction followed by high-performance liquid chromatography-high resolution tandem mass spectrometry (Simon et al., 2000); (Hu et al., 2016).
Kinetics and Pharmacokinetics Modelling
Understanding the kinetics of benzo[a]pyrene and its hydroxy metabolites like 3-hydroxybenzo[a]pyrene is crucial in occupational exposure risk assessment. Physiologically-based pharmacokinetic modelling provides insights into the metabolic pathways and exposure risks, especially in industrial settings where workers are exposed to PAHs (Heredia‐Ortiz & Bouchard, 2013).
Environmental Exposure Analysis
Environmental exposure to PAHs is also monitored using hydroxybenzo[a]pyrene as a biomarker. For instance, the utility of urinary 3-hydroxybenzo[a]pyrene has been evaluated in scenarios of exposure to atmospheric PAHs. These studies help in assessing the impact of environmental pollution on human health (Leroyer et al., 2010).
Analytical Method Development
The development of analytical methods for detecting hydroxybenzo[a]pyrene in biological and environmental samples is a significant area of research. Techniques like solid-phase extraction, capillary zone electrophoresis, and liquid chromatography-fluorescence detection have been explored to improve the sensitivity and accuracy of detecting these metabolites in various matrices (Knobel et al., 2012); (Barbeau et al., 2011).
Bioavailability and Biotransformation Studies
Research on the bioavailability and biotransformation of hydroxybenzo[a]pyrene in various organisms, including fish, has provided insights into the environmental impact and potential risks associated with PAHs. These studies are essential for understanding the ecological and health implications of PAH contamination (James et al., 2001).
Eigenschaften
CAS-Nummer |
56892-30-9 |
|---|---|
Produktname |
2-Hydroxybenzo[a]pyrene |
Molekularformel |
C20H12O |
Molekulargewicht |
268.3 g/mol |
IUPAC-Name |
benzo[a]pyren-2-ol |
InChI |
InChI=1S/C20H12O/c21-16-10-14-6-5-13-9-12-3-1-2-4-17(12)18-8-7-15(11-16)19(14)20(13)18/h1-11,21H |
InChI-Schlüssel |
KAXJMEFTXJWMLE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C=CC5=CC(=CC(=C54)C=C3)O |
Kanonische SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C=CC5=CC(=CC(=C54)C=C3)O |
Andere CAS-Nummern |
56892-30-9 |
Synonyme |
2-hydroxybenzo(a)pyrene 2-hydroxybenzo(a)pyrene, 3H-labeled 2-hydroxybenzo(a)pyrene, hydrogen sulfate benzo(a)pyren-2-ol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[1-[(4-iodophenyl)methyl]piperidin-4-yl]-N-methyl-3-propan-2-yloxypyridin-2-amine](/img/structure/B1195397.png)







![2,3,14-Trihydroxy-10,13-dimethyl-1,2,3,4,5,9,11,12,15,16-decahydrocyclopenta[a]phenanthrene-6,17-dione](/img/structure/B1195407.png)
